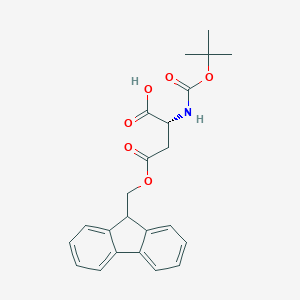

Boc-D-Asp(Ofm)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLRMCFWGFPSLT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135877 | |

| Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123417-19-6 | |

| Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123417-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility and Stability of Boc-D-Asp(Ofm)-OH for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Boc-D-Asp(Ofm)-OH in Peptide Synthesis

In the landscape of therapeutic peptide development, the precise assembly of amino acid building blocks is paramount. N-α-tert-Butyloxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, or this compound, represents a strategically significant reagent. Its utility is rooted in the orthogonal protection scheme it offers: the acid-labile Boc group on the α-amino function and the base-labile Ofm ester safeguarding the β-carboxyl group. This arrangement allows for selective deprotection strategies, which are crucial in the synthesis of complex peptides, including cyclic peptides and peptide thioesters for native chemical ligation.[1] The D-configuration of the aspartic acid residue is of particular interest for creating peptides with enhanced stability against enzymatic degradation.

This in-depth guide provides a technical overview of the solubility and stability characteristics of this compound. Understanding these properties is critical for optimizing its storage, handling, and incorporation into solid-phase peptide synthesis (SPPS) protocols, thereby ensuring the integrity and purity of the final peptide product.

I. Solubility Profile of this compound

The solubility of a protected amino acid is a critical parameter that directly influences its efficacy in coupling reactions during SPPS. Insufficient solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.

Qualitative Solubility Overview

This compound is generally characterized as a white to off-white solid powder.[2][3] Due to the presence of the bulky and hydrophobic Boc and Ofm protecting groups, its aqueous solubility is limited. However, it exhibits good solubility in a range of polar aprotic organic solvents commonly employed in peptide synthesis.

Commonly Used Solvents for Dissolving this compound:

-

Chloroform [2]

-

Dimethylformamide (DMF) [1]

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl sulfoxide (DMSO) [2]

-

Ethyl Acetate [2]

-

Acetone [2]

The choice of solvent is often dictated by the specific requirements of the SPPS protocol, including the resin and coupling reagents used.

Quantitative Solubility Data

The following table summarizes the qualitative solubility and provides a template for researchers to populate with their experimentally determined quantitative data.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) | Notes |

| Dichloromethane (DCM) | Soluble[1][2] | User-determined | Commonly used for coupling reactions. |

| Dimethylformamide (DMF) | Soluble[1] | User-determined | A standard solvent for SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble | User-determined | An alternative to DMF, often used for difficult sequences. |

| Dimethyl sulfoxide (DMSO) | Soluble[2] | User-determined | Useful for dissolving peptides and protected amino acids. |

Experimental Protocol for Determining Quantitative Solubility

This protocol provides a reliable method for determining the saturation solubility of this compound in a solvent of interest.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent of interest.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for at least 24 hours to ensure saturation.

-

-

Separation of the Saturated Solution:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). A typical detection wavelength is 220 nm.

-

Dilute the collected supernatant with a known factor to fall within the range of the calibration curve.

-

Inject the diluted supernatant into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Data Analysis:

The solubility is expressed in mg/mL or mol/L. The experiment should be repeated at different temperatures to understand the temperature dependence of solubility.

Caption: Workflow for the experimental determination of quantitative solubility.

II. Stability Profile of this compound

The stability of this compound is a critical consideration, as degradation can lead to the formation of impurities that are difficult to remove and can compromise the integrity of the final peptide.

Primary Degradation Pathway: Aspartimide Formation

The most significant stability concern for aspartic acid derivatives, including this compound, is the formation of a succinimide ring intermediate known as aspartimide. This intramolecular cyclization is particularly problematic under basic conditions, such as the piperidine treatment used for Fmoc group removal in SPPS.[4][5]

The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl carbon of the aspartate.[4] The Ofm protecting group is subsequently eliminated.

Caption: The chemical pathway of aspartimide formation from an Asp(Ofm) residue.

The formation of the aspartimide intermediate can lead to several undesirable side products:

-

α- and β-Aspartyl Peptides: The succinimide ring can be hydrolyzed to regenerate the aspartic acid residue, but this can occur at either the α- or β-carbonyl, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide (isoaspartate).[4]

-

Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, which can result in the formation of both D- and L-isomers of the α- and β-aspartyl peptides.[4]

Factors Influencing Aspartimide Formation

-

Amino Acid Sequence: The rate of aspartimide formation is highly sequence-dependent. Sequences where the aspartic acid is followed by a small, unhindered amino acid, such as glycine (Asp-Gly), are particularly prone to this side reaction.[4]

-

Base Strength and Concentration: Stronger bases and higher concentrations will accelerate the rate of aspartimide formation.

-

Temperature: Higher temperatures increase the rate of the cyclization reaction.

-

Time: Prolonged exposure to basic conditions will lead to a greater accumulation of aspartimide-related impurities.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[6]

-

Handling: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound. Prepare solutions fresh for each use and avoid prolonged storage of solutions, especially in DMF, which can contain amine impurities that can catalyze degradation.

Experimental Protocol for Assessing Stability

This protocol outlines a method to evaluate the stability of this compound under conditions that mimic the deprotection steps in SPPS.

Objective: To quantify the rate of degradation of this compound and the formation of aspartimide-related impurities upon exposure to a basic solution over time.

Materials:

-

This compound

-

A model peptide containing an Asp(Ofm) residue (e.g., Ac-Gly-Asp(Ofm)-Gly-NH2)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Quenching solution (e.g., 1% TFA in acetonitrile/water)

-

HPLC system with a UV detector

-

Mass Spectrometer (MS) for impurity identification

Procedure:

-

Sample Preparation:

-

Synthesize a short, model peptide containing the this compound residue. The choice of the C-terminal amino acid is critical; glycine is often used as a worst-case scenario.

-

-

Stability Study:

-

Dissolve the model peptide in the deprotection solution at a known concentration.

-

Maintain the solution at a constant temperature (e.g., 25°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into the quenching solution. This will neutralize the base and prevent further degradation.

-

-

Analysis by HPLC and MS:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Monitor the decrease in the peak area of the starting peptide and the appearance of new peaks corresponding to degradation products.

-

Use MS to identify the degradation products, confirming the presence of the aspartimide intermediate and its hydrolysis products (α- and β-aspartyl peptides).

-

Data Analysis:

-

Plot the percentage of the remaining starting peptide as a function of time.

-

Calculate the rate constant of degradation and the half-life of the peptide under the tested conditions.

-

Quantify the formation of the major degradation products over time.

Caption: Workflow for assessing the stability of an Asp(Ofm)-containing peptide.

III. Conclusion and Recommendations

This compound is a valuable building block for the synthesis of complex and stereochemically diverse peptides. A thorough understanding of its solubility and stability is essential for its effective use. While qualitative solubility in common organic solvents is established, researchers are encouraged to determine quantitative solubility in their specific systems to optimize reaction conditions.

The primary stability concern is aspartimide formation, which is promoted by basic conditions, elevated temperatures, and prolonged reaction times. To mitigate this side reaction, it is recommended to:

-

Use the mildest possible basic conditions for any necessary deprotection steps.

-

Keep reaction and deprotection times to a minimum.

-

Maintain low temperatures during base-sensitive steps.

-

Carefully consider the amino acid sequence, as Asp-Gly motifs are particularly susceptible.

By adhering to the protocols and recommendations outlined in this guide, researchers and drug development professionals can confidently utilize this compound to synthesize high-purity peptides for their research and therapeutic applications.

IV. References

-

Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed. (URL: [Link])

-

Experiment-4: Qualitative determination of Amino acids - CUTM Courseware. CUTM Courseware. (URL: [Link])

-

Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC. NIH. (URL: [Link])

-

Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin | Biochemistry. ACS Publications. (URL: [Link])

-

Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. ResearchGate. (URL: [Link])

-

Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data - Wageningen University & Research. Wageningen University & Research. (URL: [Link])

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC. NIH. (URL: [Link])

-

Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC. NIH. (URL: [Link])

-

Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC. NIH. (URL: [Link])

-

SoluProtMutDB: mutational solubility database - Loschmidt Laboratories. Loschmidt Laboratories. (URL: [Link])

-

QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

-

SoluProtMutDB: A manually curated database of protein solubility changes upon mutations. (URL: [Link])

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])

-

Boc-Asp(OFm)-OH [117014-32-1] - Aapptec Peptides. Aapptec Peptides. (URL: [Link])

-

ASPARTIMIDE FORMATION - Iris Biotech GmbH. Iris Biotech GmbH. (URL: [Link])

-

BOC-ASP(OFM)-OH - MySkinRecipes. MySkinRecipes. (URL: [Link])

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research. ACS Publications. (URL: [Link])

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - ResearchGate. ResearchGate. (URL: [Link])

-

Boc-Glu(Ofm)-OH | CAS:123417-18-5 | High Purity - BioCrick. BioCrick. (URL: [Link])

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. NIH. (URL: [Link])

-

Boc-Asp(OFm)-OH - P3 BioSystems. P3 BioSystems. (URL: [Link])

-

Boc-D-Aspartic acid beta-9-fluorenylmethyl ester | C23H25NO6 - BuyersGuideChem. BuyersGuideChem. (URL: [Link])

-

Fmoc-Asp-OFm [187671-16-5] - Aapptec Peptides. Aapptec Peptides. (URL: [Link])

-

Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. ResearchGate. (URL: [Link])

-

Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases - Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Unibo. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. BOC-ASP(OFM)-OH | 117014-32-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. BOC-ASP(OFM)-OH [myskinrecipes.com]

Methodological & Application

Application Notes and Protocols for the Strategic Use of Boc-D-Asp(Ofm)-OH in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The incorporation of D-amino acids and the management of reactive side-chains are critical challenges in the synthesis of complex peptides with therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, or Boc-D-Asp(Ofm)-OH, in solid-phase peptide synthesis (SPPS). We will delve into the unique advantages conferred by its orthogonal protection scheme, present detailed protocols for its efficient coupling and selective deprotection, and discuss its role in mitigating common side reactions, such as aspartimide formation, which can compromise peptide purity and yield.

Introduction: The Strategic Advantage of an Orthogonal Protection Scheme

In the landscape of peptide synthesis, the choice of protecting groups is paramount to achieving the desired sequence with high fidelity. This compound is a strategically designed building block for Boc-based SPPS, offering a robust solution for incorporating D-aspartic acid residues.[1][2] The incorporation of D-isomers can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation.[3]

The core advantage of this compound lies in its orthogonal protection strategy .[4][5] The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the β-carboxyl group of the side chain is protected by the base-labile 9-fluorenylmethyl (Ofm) ester.[4] This orthogonality allows for the selective removal of either protecting group without affecting the other, providing precise control over the synthetic route.[5][6]

-

Boc Group (α-amino protection): Removed under acidic conditions, typically with trifluoroacetic acid (TFA).[4][7] This is the standard deprotection step in Boc-SPPS to elongate the peptide chain.[6]

-

Ofm Group (β-carboxyl protection): Removed under mild basic conditions, such as with piperidine in dimethylformamide (DMF).[4][8] This allows for selective side-chain manipulation, such as on-resin cyclization or branching, while the N-terminus remains protected.

This dual protection scheme is particularly valuable for synthesizing complex peptides where side-chain modifications are required.

Mitigating Aspartimide Formation: A Critical Challenge in Asp-Containing Peptides

A notorious side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide.[9] This intramolecular cyclization is particularly prevalent in the more common Fmoc-based SPPS, where repeated exposure to the basic conditions (piperidine) used for Fmoc deprotection can trigger this unwanted reaction.[9][10] Aspartimide formation leads to a mixture of byproducts, including α- and β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[9]

While Boc-SPPS generally uses acidic conditions for Nα-deprotection, the use of a base-labile side-chain protecting group necessitates careful consideration. However, the strategic use of this compound within a Boc-SPPS framework can circumvent the repeated base exposure inherent to Fmoc synthesis, thus minimizing the risk of aspartimide formation. The selective deprotection of the Ofm group is a singular event, performed only when a specific side-chain modification is intended.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation and manipulation of this compound in a typical SPPS workflow.

Materials and Reagents

-

This compound

-

SPPS Resin (e.g., Merrifield, PAM, or MBHA resin)[11]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)[1]

-

20% (v/v) Piperidine in DMF

-

Washing solvents (e.g., Methanol, Isopropanol)

-

Cleavage cocktail (e.g., HF or TFMSA for Boc/Bzl strategy)[6]

-

Cold diethyl ether

Workflow for this compound Incorporation

The following diagram illustrates the general cycle for coupling this compound in Boc-SPPS.

Caption: General SPPS cycle for incorporating this compound.

Step-by-Step Coupling Protocol

This protocol assumes a starting peptide-resin with a free N-terminal amine.

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[12]

-

Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction.[13] A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

-

Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Selective Deprotection of the Ofm Group

This procedure is performed when side-chain modification is desired.

Caption: Workflow for the selective deprotection of the Ofm group.

-

Resin Preparation: Wash the peptide-resin containing the incorporated this compound residue with DMF (3x).

-

Ofm Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes at room temperature.[8]

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[14] Follow with DCM washes (3x).

-

Confirmation: The resin now possesses a free β-carboxyl group on the D-aspartic acid residue, ready for subsequent reactions such as cyclization or conjugation.

Data Presentation: Key Parameters for this compound in SPPS

The following table summarizes the recommended parameters for the successful use of this compound. These values may require optimization based on the specific peptide sequence and synthesis scale.

| Parameter | Recommended Value | Notes |

| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the specific resin used (e.g., Merrifield, PAM).[11] |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading.[12] |

| Coupling Reagent Equivalents | 2.9 - 5 eq. | Relative to the resin loading. HBTU and HATU are generally used in slight excess.[12] |

| Base Equivalents (DIPEA) | 6 - 10 eq. | Relative to the resin loading.[12] |

| Boc Deprotection Solution | 50% TFA in DCM | Standard for Boc removal.[11] |

| Boc Deprotection Time | 1 x 5 min, 1 x 20 min | A pre-wash followed by a longer deprotection step is common.[11] |

| Ofm Deprotection Solution | 20% Piperidine in DMF | Standard for Fmoc/Ofm removal.[8] |

| Ofm Deprotection Time | 20 - 30 minutes | A single treatment is typically sufficient. |

| Coupling Time | 1 - 2 hours | Reaction completion should be monitored (e.g., Kaiser test). |

| Final Cleavage | Strong Acid (e.g., HF) | Required to cleave the peptide from the resin and remove side-chain protecting groups in the Boc/Bzl strategy.[6] |

Conclusion

This compound is a highly valuable building block for the synthesis of complex peptides using the Boc-SPPS strategy. Its key feature, an orthogonal protection scheme, provides researchers with the flexibility to perform selective side-chain modifications while minimizing the risk of aspartimide formation, a common and problematic side reaction. The detailed protocols and parameters provided in this guide are intended to enable scientists and drug development professionals to effectively leverage the unique chemical properties of this compound, ultimately facilitating the successful synthesis of high-purity, complex peptides for a wide range of research and therapeutic applications.

References

- van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.

-

ResearchGate. (n.d.). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Retrieved from [Link]

-

PubMed. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

P3 BioSystems. (n.d.). Boc-Asp(OFm)-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Asp(OFm)-OH [117014-32-1]. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Boc-D-Aspartic acid beta-9-fluorenylmethyl ester | C23H25NO6. Retrieved from [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

PubMed. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. smolecule.com [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Strategic Coupling of Boc-D-Asp(Ofm)-OH: A Comparative Analysis of DCC, DIC, and HBTU Reagents

APPLICATION NOTE & PROTOCOL GUIDE

Prepared by: Dr. Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals in peptide chemistry.

Introduction: The Challenge of Aspartic Acid Incorporation

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation. This intramolecular cyclization is a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain carbonyl, leading to a mixture of byproducts including α- and β-peptides, as well as racemized products.[1][2][3] These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic properties, reducing overall yield and compromising the final product's purity and biological activity.[3][4]

To counteract this, chemists employ sterically hindered protecting groups for the β-carboxyl function. Boc-D-Asp(Ofm)-OH, which utilizes a 9-fluorenylmethyl (Ofm) ester, is a specialized building block designed for this purpose. The bulky Ofm group provides a steric shield that physically obstructs the nucleophilic attack of the backbone amide, significantly suppressing aspartimide formation.[5] However, the success of this strategy is critically dependent on the choice of coupling reagent, which activates the α-carboxyl group for peptide bond formation.

This guide provides a detailed analysis and field-proven protocols for three widely used coupling reagents—DCC, DIC, and HBTU—in the context of coupling this compound. We will explore the mechanistic nuances, comparative advantages, and practical workflows for each, enabling researchers to make informed decisions to optimize peptide synthesis outcomes.

The Reagents: Mechanisms and Field Insights

The selection of a coupling reagent is a pivotal decision in SPPS. The ideal reagent should provide rapid and efficient activation, minimize racemization, and suppress side reactions.[6]

Dicyclohexylcarbodiimide (DCC)

DCC is one of the original and most cost-effective carbodiimide coupling reagents.[7] Its primary function is to act as a dehydrating agent, facilitating the formation of the peptide bond.[7][8]

Mechanism of Action: DCC activates the carboxylic acid of this compound by reacting with it to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the desired peptide bond and releasing the insoluble byproduct, dicyclohexylurea (DCU).[9][10][11] To mitigate racemization and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with DCC.[12][13][14] HOBt traps the O-acylisourea to form an active HOBt-ester, which is less prone to racemization.[12]

Expertise & Field Insights:

-

Advantage: Low cost and high reactivity.

-

Major Disadvantage: The primary drawback of DCC is the formation of dicyclohexylurea (DCU), which is notoriously insoluble in common SPPS solvents like DMF and DCM.[7][12] This insolubility can lead to precipitation on the resin, blocking reactive sites and complicating washing steps. Therefore, DCC is often less favored for automated solid-phase synthesis.[12]

-

Trustworthiness: While effective, the potential for DCU precipitation requires meticulous washing protocols. DCC is sensitive to moisture and should be handled in anhydrous conditions to maintain efficiency.[9] The use of HOBt is considered standard practice to minimize racemization, which can be less than 1% under controlled conditions.[10]

Diisopropylcarbodiimide (DIC)

DIC is a close analog of DCC and functions via the same mechanistic pathway.[6] The key difference lies in its physical state and the solubility of its byproduct.

Mechanism of Action: Similar to DCC, DIC activates the carboxylic acid to form an O-acylisourea intermediate, which can be converted to a more stable active ester with additives like HOBt or Oxyma.[6][12] The amine component then attacks this active intermediate to form the peptide bond.

Expertise & Field Insights:

-

Advantage: The primary advantage of DIC over DCC is that its byproduct, diisopropylurea (DIU), is soluble in common SPPS solvents.[7][12] This simplifies the purification process as the urea can be easily washed away from the resin, making DIC highly suitable for automated SPPS.[12] As a liquid, it is also easier to handle and dispense than the waxy solid DCC.[6][7]

-

Disadvantage: DIC is generally more expensive than DCC.

-

Trustworthiness: The combination of DIC with additives like HOBt or, more recently, Oxyma Pure, is a robust and widely trusted method for minimizing racemization and achieving high coupling efficiencies.[12][15] Oxyma is often preferred over HOBt due to its higher reactivity and safety profile (it is non-explosive).[15][16]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU belongs to the aminium/uronium class of coupling reagents. These reagents are generally more efficient and faster than carbodiimides and have become a gold standard in modern SPPS.[12][17]

Mechanism of Action: HBTU-mediated coupling requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[18][19] The base first deprotonates the carboxylic acid of this compound. The resulting carboxylate anion attacks HBTU to form a highly reactive HOBt-ester intermediate, releasing tetramethylurea.[18][20] The N-terminal amine of the peptide then attacks this active ester to form the peptide bond.[18][21]

Expertise & Field Insights:

-

Advantage: HBTU offers high coupling efficiency, rapid reaction times, and low racemization, making it particularly suitable for complex or long peptide sequences.[17][21] The byproducts are soluble and easily washed away.

-

Disadvantage: HBTU is more expensive than carbodiimides. A potential side reaction is the guanidinylation of the free N-terminal amine if excess HBTU is used or if pre-activation times are too long, which terminates peptide elongation.[21] To mitigate this, it is crucial to use a slight excess of the amino acid relative to HBTU and to add the activated mixture to the resin promptly.[21]

-

Trustworthiness: HBTU is a highly reliable and versatile coupling reagent. Its ability to effectively suppress racemization makes it a trusted choice for ensuring high stereochemical purity, which is critical for the biological function of the final peptide.[21]

Comparative Analysis Summary

The choice of reagent involves a trade-off between cost, efficiency, and ease of use. The following table summarizes the key characteristics of each reagent for coupling this compound.

| Feature | DCC | DIC | HBTU |

| Reagent Class | Carbodiimide | Carbodiimide | Aminium/Uronium Salt |

| Reaction Speed | Moderate | Moderate | Fast |

| Coupling Efficiency | High | High | Very High[17] |

| Racemization Risk | Low (with HOBt)[10] | Low (with HOBt/Oxyma)[12] | Very Low[21] |

| Byproduct | Dicyclohexylurea (DCU) | Diisopropylurea (DIU) | Tetramethylurea |

| Byproduct Solubility | Insoluble[12] | Soluble[12] | Soluble[20] |

| Ease of Use (SPPS) | Poor (due to DCU) | Excellent | Excellent |

| Relative Cost | Low | Moderate | High |

| Key Consideration | DCU precipitation can block resin sites. | DIU is easily washed away. Ideal for automation. | Risk of N-terminal guanidinylation if not handled correctly.[21] |

Experimental Protocols

The following protocols provide step-by-step methodologies for a standard coupling cycle in Fmoc-based SPPS, where the N-terminal Fmoc group has just been removed from the resin-bound peptide, leaving a free amine ready for coupling with this compound.

Prerequisites for all protocols:

-

Resin: Start with a pre-swollen resin in N,N-Dimethylformamide (DMF) with the N-terminal Fmoc group removed (confirmed by a positive Kaiser test).[21][22]

-

Reagents: Use high-purity, anhydrous-grade solvents and reagents.

-

Monitoring: Reaction completion should be monitored using the Kaiser test, which detects free primary amines.[22][23][24] A negative result (yellow beads) indicates successful coupling.[22]

General SPPS Workflow

Protocol: DCC/HOBt Coupling

-

Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Cool the solution to 0°C in an ice bath.

-

Add DCC: Add DCC (3 eq., dissolved in DCM or DMF) to the chilled amino acid solution. Allow the mixture to pre-activate for 10-15 minutes at 0°C. A white precipitate (DCU) may begin to form.

-

Coupling: Add the activation mixture to the drained, deprotected resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test after 2 hours. If the test is positive, continue the reaction and re-test. If the reaction is still incomplete after 4 hours, a recoupling may be necessary.

-

Washing: Once the Kaiser test is negative, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and as much of the insoluble DCU as possible.

Protocol: DIC/Oxyma Coupling

-

Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF.

-

Add DIC: Add DIC (3 eq.) to the amino acid solution.

-

Coupling: Immediately add the activation mixture to the drained, deprotected resin. Unlike DCC, a prolonged pre-activation step is generally not required and can be detrimental.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test after 1 hour. The reaction is typically complete within this timeframe.

-

Washing: Once the Kaiser test is negative, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x). The soluble DIU byproduct will be efficiently removed.[12]

Protocol: HBTU/DIPEA Coupling

-

Activation Solution: In a separate vessel, dissolve this compound (2.9 eq.) and HBTU (2.9 eq.) in DMF.

-

Add Base: Add DIPEA (6 eq.) to the mixture. The solution will typically change color (e.g., to yellow).

-

Coupling: Immediately add the activation mixture to the drained, deprotected resin. The pre-activation time should be minimal (1-2 minutes) to avoid side reactions.[21]

-

Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.[25]

-

Monitoring: Perform a Kaiser test after 30 minutes. HBTU couplings are very rapid.

-

Washing: Once the Kaiser test is negative, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x) to remove all byproducts and excess reagents.

Conclusion and Recommendations

The successful incorporation of this compound is a critical step in synthesizing high-purity peptides while avoiding the deleterious effects of aspartimide formation. While all three reagents—DCC, DIC, and HBTU—are capable of forming the desired peptide bond, their practical application and suitability differ significantly.

-

DCC/HOBt remains a viable, low-cost option for small-scale or solution-phase synthesis, but its use in SPPS is hampered by the insoluble DCU byproduct.

-

DIC/Oxyma represents a significant improvement for SPPS, offering the efficiency of a carbodiimide while eliminating the byproduct solubility issue. It is a reliable and highly recommended workhorse for both manual and automated synthesis.

-

HBTU/DIPEA provides the highest speed and efficiency, making it the reagent of choice for "difficult" couplings or for synthesizing long and complex peptides where reaction times are critical. Careful adherence to protocol is necessary to avoid potential side reactions.

For routine, high-fidelity SPPS incorporating this compound, DIC in combination with Oxyma offers the best balance of efficiency, reliability, and ease of use. For challenging sequences requiring maximum coupling speed, HBTU is the superior choice.

References

- Vertex AI Search. (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- BenchChem. (2025). Application Notes and Protocols for HBTU in Complex Peptide Synthesis.

- Vertex AI Search. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Leu-OH Coupling with HBTU/DIPEA.

- BenchChem. (2025). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

- Iris Biotech GmbH. (n.d.).

- Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- ResearchGate. (n.d.).

- The Catalyst's Companion. (2023). N,N′-Dicyclohexylcarbodiimide (DCC) in Action.

- Fiveable. (n.d.). Kaiser Test Definition.

- ResearchGate. (n.d.). Coupling reaction mechanism. DIC, diisopropylcarbodiimide.

- Wikipedia. (n.d.). N,N′-Dicyclohexylcarbodiimide.

- YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.

- BenchChem. (2025).

- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

- Chemistry LibreTexts. (2023).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- ResearchGate. (2024).

- Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.

- Wikipedia. (n.d.). Peptide synthesis.

- Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU.

- ResearchGate. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.

- Wikipedia. (n.d.). HBTU.

- Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses Procedure.

- Royal Society of Chemistry. (n.d.).

- Luxembourg Bio Technologies. (2009).

- ChemBeats. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- ResearchGate. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- BenchChem. (2025). Technical Support Center: Purification of Peptides Containing Boc-D-Asp-OFm.

- Semantic Scholar. (n.d.). Sequence dependence of aspartimide formation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis.

- Aapptec Peptides. (n.d.). Boc-Asp(OFm)-OH [117014-32-1].

- Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. file.globalso.com [file.globalso.com]

- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 9. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bachem.com [bachem.com]

- 13. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. youtube.com [youtube.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. peptide.com [peptide.com]

- 24. fiveable.me [fiveable.me]

- 25. peptide.com [peptide.com]

Application Notes and Protocols: Boc-D-Asp(OFm)-OH in Cyclic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Boc-D-Asp(OFm)-OH in On-Resin Cyclization

The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering molecules with enhanced conformational stability, receptor affinity, and resistance to enzymatic degradation compared to their linear counterparts. Among the various strategies for peptide cyclization, on-resin head-to-tail cyclization presents a highly efficient approach, minimizing intermolecular side reactions and simplifying purification.[1] The choice of the anchoring amino acid and its protecting group scheme is paramount to the success of this strategy.

This compound, N-α-tert-butyloxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, is a uniquely advantageous building block for this purpose.[2] Its utility stems from the principle of orthogonal protection, a fundamental concept in peptide synthesis where different protecting groups can be selectively removed under distinct chemical conditions.[3][4] In this compound, the α-amino group is protected by the acid-labile Boc group, while the β-carboxyl group of the aspartic acid side chain is protected by the base-labile 9-fluorenylmethyl (OFm) group.[2] This arrangement allows for the stable assembly of a linear peptide using Boc-based solid-phase peptide synthesis (SPPS) while the OFm group remains intact. Subsequently, the selective removal of the OFm group on the solid support exposes the side-chain carboxyl group, enabling an intramolecular cyclization with the N-terminal amine to form a lactam bridge.[5] The incorporation of a D-amino acid, such as D-Aspartic acid, can also induce favorable turn conformations that facilitate the cyclization process.[1]

This document provides a comprehensive guide to the application of this compound in the on-resin synthesis of head-to-tail cyclic peptides, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful synthesis.

The Orthogonal Protection Scheme

The successful on-resin cyclization strategy using this compound hinges on a well-defined orthogonal protection scheme. This allows for the sequential deprotection of different functional groups without affecting others. The core of this strategy is the differential lability of the Boc and OFm protecting groups.

| Protecting Group | Protected Functionality | Chemical Lability | Deprotection Reagent |

| Boc (tert-butyloxycarbonyl) | α-Amino group | Acid-labile | Trifluoroacetic acid (TFA) |

| OFm (9-fluorenylmethyl ester) | β-Carboxyl group (Asp side chain) | Base-labile | Piperidine in DMF |

| Side-chain protecting groups (e.g., Bzl, Tos) | Other trifunctional amino acids | Acid-labile (strong acid) | Hydrofluoric acid (HF) |

This orthogonality is visually represented in the following workflow:

Caption: Workflow for on-resin cyclic peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Linear Peptide on Solid Support

This protocol outlines the assembly of the linear peptide sequence on a solid support, anchored via the side chain of this compound.

1. Resin Selection and Preparation:

-

Choose a suitable resin for Boc-SPPS, such as a PAM (phenylacetamidomethyl) or Merrifield resin.

-

Swell the resin in dichloromethane (DCM) for 1-2 hours, followed by washes with dimethylformamide (DMF).

2. Attachment of this compound to the Resin:

-

Dissolve this compound (1.5-2.0 equivalents relative to resin substitution) and a coupling agent such as DIC (diisopropylcarbodiimide) in DMF/DCM.

-

Add the solution to the swelled resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Monitor the coupling efficiency using a Kaiser test.

-

After complete coupling, cap any unreacted sites using an acetylating agent (e.g., acetic anhydride/DIEA in DMF).

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

3. Linear Peptide Chain Elongation:

-

Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

-

Wash the resin with DCM, isopropanol, and DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting amine salt with a 5-10% solution of diisopropylethylamine (DIEA) in DMF.

-

Wash the resin with DMF.

-

Amino Acid Coupling: Couple the next Boc-protected amino acid (3-4 equivalents) using a suitable coupling reagent. Common choices for Boc-SPPS include HBTU/HOBt/DIEA or DIC/HOBt.[6]

-

Allow the coupling to proceed for 1-2 hours and monitor with a Kaiser test.

-

Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.

Sources

- 1. biotage.com [biotage.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Preparation of head-to-tail cyclic peptides via side-chain attachment: implications for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Strategic Use of Boc-D-Asp(OFm)-OH in Solid-Phase Peptide Synthesis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of N-α-Boc-D-aspartic acid β-(9-fluorenylmethyl) ester (Boc-D-Asp(OFm)-OH) in solid-phase peptide synthesis (SPPS). It details the compatibility of this orthogonally protected amino acid with various common resins, including Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC) resins. The note emphasizes the principles of orthogonal protection, explains the causality behind experimental choices, and provides detailed, validated protocols for resin loading, side-chain deprotection, and final cleavage. Potential challenges, such as aspartimide formation, are discussed, and mitigation strategies are presented to ensure the synthesis of high-purity peptides.

Introduction: The Power of Orthogonal Protection

In the intricate world of peptide synthesis, the ability to selectively deprotect specific functional groups while others remain intact is paramount. This principle, known as an orthogonal protection strategy , allows for the synthesis of complex peptides, including those with side-chain modifications, cyclizations, or branching.[1] The amino acid derivative, This compound , is a powerful building block designed for such strategies.[2][3]

Its unique architecture features:

-

An acid-labile Boc (tert-butyloxycarbonyl) group protecting the α-amine.[4][5]

-

A base-labile OFm (9-fluorenylmethyl ester) group protecting the β-carboxyl group of the aspartic acid side chain.[2]

This dual protection scheme allows for the selective removal of either group under distinct chemical conditions, providing chemists with precise control over the synthetic pathway. This note will explore how to leverage these properties in conjunction with different solid-phase supports.

Chemical Structures and Deprotection Mechanisms

A fundamental understanding of the protecting groups is crucial for their effective use.

Boc (tert-butyloxycarbonyl) Group

The Boc group is a cornerstone of one of the two primary SPPS strategies. It is stable under basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[5][6][7] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation.[4][8]

OFm (9-fluorenylmethyl ester) Group

Derived from the well-known Fmoc group, the OFm ester is cleaved under basic conditions, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent.[9][10][11] The mechanism involves a β-elimination reaction upon abstraction of the acidic proton on the fluorenyl ring system.[9][11]

The orthogonality of Boc and OFm is the key to the utility of this compound, as illustrated below.

}

Orthogonal deprotection of this compound.

Resin Compatibility and Strategic Selection

The choice of resin is dictated by the desired C-terminal functionality of the final peptide (acid or amide) and the overall synthetic strategy.[12][13][14] this compound is compatible with the most common resins used in Boc-strategy SPPS.

| Resin Type | Linker Type | C-Terminal | Cleavage Condition | Compatibility Notes |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., 95% TFA)[15][16] | Ideal for synthesizing C-terminal acids. The ester linkage to the resin is stable to the basic conditions needed to remove the OFm group. |

| Rink Amide Resin | Acid-labile benzhydrylamine | Amide | Strong Acid (e.g., 95% TFA)[17][18] | The preferred choice for C-terminal peptide amides. The linker is stable to the basic conditions for OFm cleavage. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid | Very Mild Acid (e.g., 1-5% TFA)[19][20] | Excellent for producing protected peptide fragments, as cleavage from the resin can be achieved while side-chain protecting groups (like Boc) remain intact.[21] |

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps. These are generalized protocols and may require optimization based on the specific peptide sequence.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

The high acid sensitivity of the 2-CTC resin linker makes it an excellent choice for preparing protected peptide fragments.[22] Loading must be performed under anhydrous conditions to prevent hydrolysis of the reactive chlorotrityl group.[22]

Objective: To attach the first amino acid, this compound, to the 2-CTC resin, preserving the OFm protecting group.

Materials:

-

2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1 g) in anhydrous DCM (10-15 mL) for 30 minutes in a reaction vessel with gentle agitation.

-

Amino Acid Preparation: In a separate flask, dissolve this compound (0.8-1.5 equivalents relative to resin loading) in anhydrous DCM. Add DIPEA (3-4 equivalents).

-

Coupling: Drain the DCM from the swollen resin and add the amino acid/DIPEA solution. Agitate the mixture for 1-2 hours at room temperature. Causality: DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and scavenge the HCl produced during the reaction.[23]

-

Capping: After the coupling reaction, unreacted chlorotrityl groups must be capped to prevent side reactions in subsequent steps. Add MeOH (1 mL per gram of resin) and agitate for 15-20 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying: Dry the resin under vacuum.

}

Workflow for loading onto 2-CTC resin.

Protocol 2: Selective Deprotection of the OFm Group on-Resin

This procedure is central to the orthogonal strategy, allowing for side-chain modification (e.g., lactam bridge formation, attachment of a reporter group).

Objective: To selectively remove the OFm group from the aspartate side chain while the peptide remains attached to the resin and the N-terminal Boc group is intact.

Materials:

-

Peptide-resin (e.g., Boc-D-Asp(OFm)-Peptide-Wang-Resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF (10-15 mL per gram of resin) for 30 minutes.

-

Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10-20 minutes at room temperature. Causality: Piperidine is a secondary amine base that efficiently cleaves the OFm group via a β-elimination mechanism.[11]

-

Repeat (Optional but Recommended): Drain and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the selective removal of the OFm group (mass difference of 178.07 Da).

Protocol 3: Final Cleavage from Wang or Rink Amide Resin

This protocol achieves simultaneous cleavage of the peptide from the resin and removal of the Boc protecting group and other acid-labile side-chain protecting groups.

Objective: To release the deprotected peptide into solution.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Causality: TFA is a strong acid that cleaves the ester or amide linker to the resin and removes the Boc group. Water acts as a proton source, and TIS is a scavenger to quench reactive cations generated during deprotection, preventing side reactions.[9][24]

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Precipitation: Add the combined filtrate to a 50 mL tube containing cold diethyl ether (approx. 40 mL). The peptide will precipitate as a white solid.

-

Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum. The product should then be purified by reverse-phase HPLC.

Potential Pitfalls and Mitigation: Aspartimide Formation

A common side reaction associated with aspartic acid residues is the formation of a five-membered succinimide ring, known as an aspartimide. This can occur under both acidic and basic conditions but is particularly prevalent during the basic piperidine treatment used for Fmoc (or OFm) deprotection.[25]

The use of bulky side-chain protecting groups can sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus reducing aspartimide formation.[25] While OFm is not as bulky as some specialized protecting groups, careful control of reaction conditions is key.

Mitigation Strategies:

-

Minimize Piperidine Exposure: Use the shortest effective deprotection time.

-

Lower Temperature: Perform the OFm deprotection at a reduced temperature if aspartimide formation is significant.

-

Alternative Bases: For highly sensitive sequences, consider using a milder base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations, although this requires careful optimization.

Conclusion

This compound is a highly valuable and versatile building block for advanced solid-phase peptide synthesis. Its orthogonal protecting groups offer chemists precise control over complex synthetic routes. By understanding the distinct chemical labilities of the Boc and OFm groups and selecting the appropriate resin and reaction conditions, researchers can successfully synthesize modified, cyclic, or branched peptides. Careful execution of the protocols detailed in this note, coupled with an awareness of potential side reactions like aspartimide formation, will enable the reliable production of high-purity target peptides for a wide range of scientific applications.

References

-

Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

-

Sunresin Life Sciences. (n.d.). Seplife® Rink Amide - AM Resin. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

-

Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]

-

Applied Polytech. (n.d.). SPPS Resin, Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Corvis, Y., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. PMC - NIH. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Boc-D-Aspartic acid beta-9-fluorenylmethyl ester | C23H25NO6. Retrieved from [Link]

-

Houben-Weyl. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

-

Moodle@Units. (n.d.). solid phase peptide. Retrieved from [Link]

-

Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Asp(OFm)-OH [117014-32-1]. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Karlström, A., et al. (n.d.). Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. PubMed. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. appliedpolytech.com [appliedpolytech.com]

- 14. biotage.com [biotage.com]

- 15. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 16. peptide.com [peptide.com]

- 17. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]

- 18. appliedpolytech.com [appliedpolytech.com]

- 19. chempep.com [chempep.com]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. almacgroup.com [almacgroup.com]

- 22. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 24. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 25. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Boc-D-Asp(Ofm)-OH in SPPS

Welcome to the technical support center for optimizing the use of Boc-D-Asp(Ofm)-OH in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this sterically hindered amino acid derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your peptide synthesis outcomes.

Introduction to this compound

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, or this compound, is a valuable building block in peptide synthesis.[1][2] Its orthogonal protection scheme, featuring an acid-labile Boc group on the α-amine and a base-labile 9-fluorenylmethyl (Ofm) group on the β-carboxyl side chain, offers strategic flexibility.[1][3][4] The incorporation of a D-amino acid can also confer desirable properties to the final peptide, such as increased resistance to enzymatic degradation.[5]

However, the bulky nature of both the Boc and Ofm protecting groups presents a significant steric hindrance, which can lead to incomplete coupling reactions and lower yields of the desired full-length peptide.[6][7] This guide will address these challenges directly, providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in SPPS?

The main difficulty arises from steric hindrance caused by the bulky Boc and Ofm protecting groups.[6] This can significantly slow down the coupling reaction, leading to incomplete acylation of the resin-bound free amine and resulting in deletion sequences.

Q2: Why was the Ofm group chosen for side-chain protection in this Boc-amino acid?

The Ofm group provides an orthogonal protection strategy. While the Boc group is removed with acid (e.g., TFA), the Ofm group is labile to basic conditions, typically piperidine.[3][8] This allows for selective deprotection of the side chain on-resin if further modification is required.

Q3: Can I use standard coupling conditions for this compound?

While standard conditions may work for less demanding sequences, they often result in low coupling efficiency for this hindered residue. It is highly recommended to use more potent activating reagents and optimized conditions to ensure the reaction goes to completion.[9][10]

Q4: Is aspartimide formation a concern with this compound?

Aspartimide formation is a well-known side reaction for aspartic acid residues, particularly in Fmoc-based SPPS due to repeated piperidine exposure.[11][12][13][14] While less prevalent in Boc-SPPS because piperidine is not used for Nα-deprotection, the base-lability of the Ofm group means that aspartimide formation can still occur if the peptide is exposed to basic conditions for other reasons, or during the final cleavage if not properly controlled.[11][15]

Q5: How does the D-configuration of the aspartic acid affect the synthesis?

The D-configuration itself does not inherently complicate the coupling chemistry. However, incorporating D-amino acids can influence the secondary structure and aggregation propensity of the growing peptide chain, which can indirectly affect coupling efficiency.[16][17]

Troubleshooting Guide: Incomplete Coupling of this compound

This section provides a systematic approach to diagnosing and resolving low coupling efficiency.

Issue: Low Yield or Presence of Deletion Sequences at the Asp Position

A common problem is the failure to achieve complete coupling, identified by mass spectrometry analysis of the crude peptide showing a significant peak corresponding to the peptide sequence lacking the D-Asp residue.

-

Monitor the Coupling Reaction: Utilize a qualitative test, like the Kaiser (ninhydrin) test, to check for the presence of free primary amines on a small sample of resin beads after the coupling step.[18] A positive blue result indicates incomplete coupling.

-

Analyze Crude Product: Perform a test cleavage on a small amount of resin and analyze the product by LC-MS to confirm the presence and relative abundance of the deletion sequence.[9][18]

Caption: Decision workflow for diagnosing and addressing incomplete coupling.

If incomplete coupling is confirmed, implement one or more of the following strategies, starting with the least aggressive modifications.

1. Enhance Coupling Reagent Potency and Concentration:

Standard carbodiimide activators like DIC may be insufficient.[10] Upgrading to more potent uronium/aminium salt-based reagents is often necessary. Increasing the concentration of reagents can also drive the reaction forward.[19]

| Coupling Reagent Combination | Amino Acid (eq) | Reagent (eq) | Base (eq) | Recommended Use |

| DIC / HOBt | 3 - 5 | 3 - 5 | N/A | Standard, less hindered couplings |

| HBTU / HOBt / DIPEA | 3 - 5 | 3 - 5 | 6 - 10 | Recommended for this compound |

| HATU / HOAt / DIPEA | 3 - 5 | 3 - 5 | 6 - 10 | Highly efficient for hindered couplings[10] |

| COMU / DIPEA | 3 - 5 | 3 - 5 | 6 - 10 | High efficiency, reduced allergenic potential[10][20] |

2. Modify Reaction Conditions:

-

Double Coupling: Perform the coupling step twice. After the first coupling and a wash step, re-introduce a fresh solution of the activated amino acid.[9][19]

-

Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor progress with the Kaiser test at intervals.

-

Increase Temperature: For automated synthesizers that allow it, increasing the temperature to 40-50°C can improve reaction kinetics. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion.[6][9]

3. Change the Solvent:

While DMF is the most common solvent in SPPS, alternatives can sometimes improve outcomes by better solvating the growing peptide chain and reducing aggregation.[16]

-

N-Methyl-2-pyrrolidone (NMP): NMP is a stronger solvent than DMF and can disrupt secondary structures that may impede coupling.[16]

-

DMF/DCM Mixture: Using a mixture of solvents can sometimes alter the resin swelling and peptide solvation properties favorably.

Protocol 1: Optimized Double Coupling of this compound using HBTU

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin.

-

Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the Nα-Boc deprotection of the preceding amino acid using 25-50% TFA in DCM.

-

Neutralization: Neutralize the resin with 5% DIPEA in DMF (2 x 1 min).

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in a minimal amount of DMF. Add DIPEA (0.8 mmol, 8 eq) and allow to pre-activate for 2-5 minutes.

-

First Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

-

Intermediate Wash: Filter the resin and wash with DMF (3 x 1 min).

-

Second Coupling: Repeat steps 4 and 5 to perform the second coupling.

-

Final Wash: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Monitoring: Take a small sample of beads and perform a Kaiser test. If the test is negative (beads remain colorless or yellow), proceed to the next cycle. If positive, consider a third coupling or capping the unreacted amines.

Side Reaction Management: Aspartimide Formation

Although a more significant issue in Fmoc SPPS, the potential for aspartimide formation exists when using base-labile side-chain protecting groups like Ofm. This side reaction is sequence-dependent and is more likely to occur in Asp-Gly or Asp-Ser sequences.[13][20][21]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. media.iris-biotech.de [media.iris-biotech.de]

- 14. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 16. biotage.com [biotage.com]

- 17. blog.mblintl.com [blog.mblintl.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biotage.com [biotage.com]

- 20. mesalabs.com [mesalabs.com]

- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]

Validation & Comparative

Introduction: The Aspartic Acid Challenge in Peptide Synthesis

An In-Depth Guide to Selecting the Optimal Aspartic Acid Derivative for Boc-SPPS: A Comparative Analysis of Boc-D-Asp(Ofm)-OH and Boc-D-Asp(OBzl)-OH

To our fellow researchers and partners in drug development,

The incorporation of aspartic acid into peptide sequences is a routine yet critical step in solid-phase peptide synthesis (SPPS). However, it presents a persistent and formidable challenge: the intramolecular cyclization to form an aspartimide intermediate.[1][2] This side reaction is a major source of impurities, leading to a mixture of desired α-peptides, undesired β-peptides, and racemized products, which complicates purification, reduces yields, and can compromise the biological activity of the final product.[3]

The choice of the side-chain protecting group for the aspartic acid β-carboxyl group is the primary strategic decision to mitigate this problem. Within the framework of tert-Butoxycarbonyl (Boc) chemistry, two derivatives offer distinct strategic advantages and disadvantages: the classic Boc-D-Asp(OBzl)-OH and the orthogonally-protected this compound.